Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
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Overview
Description
Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate: is an organic compound with the molecular formula C11H12O4S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an ester group, a ketone group, and a thiophene ring, making it a versatile molecule in organic synthesis and various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method to synthesize ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves the condensation of ethyl acetoacetate with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine.
Esterification: Another method involves the esterification of 3-oxo-2-(thiophene-2-carbonyl)butanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or sulfoxides.
Common Reagents and Conditions:
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Carboxylic acids, sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving thiophene derivatives .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Ethyl 3-oxo-2-(furan-2-carbonyl)butanoate: Similar structure but contains a furan ring instead of a thiophene ring.
Ethyl 3-oxo-2-(pyridine-2-carbonyl)butanoate: Contains a pyridine ring, which imparts different electronic properties compared to the thiophene ring.
Ethyl 3-oxo-2-(benzene-2-carbonyl)butanoate: Contains a benzene ring, leading to different reactivity and stability.
Uniqueness: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles and pharmaceuticals .
Properties
IUPAC Name |
ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURISBRCVITOPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384110 |
Source
|
Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13892-51-8 |
Source
|
Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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